(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. These methods are optimized for large-scale synthesis, ensuring the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group.
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is employed in the production of advanced materials and fine chemicals .
Mechanism of Action
The mechanism of action for (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid to palladium, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the palladium catalyst, which undergoes oxidative addition and reductive elimination cycles .
Comparison with Similar Compounds
Similar Compounds:
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 4-Pyridinylboronic acid
- 4-(4-Pyridinyl)phenylboronic acid
Uniqueness: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that require these functional groups .
Properties
Molecular Formula |
C12H11BFNO2 |
---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
[2-(4-fluoro-2-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BFNO2/c1-8-6-10(14)2-3-11(8)12-7-9(13(16)17)4-5-15-12/h2-7,16-17H,1H3 |
InChI Key |
GFOAANYGBLESDZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=C(C=C(C=C2)F)C)(O)O |
Origin of Product |
United States |
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